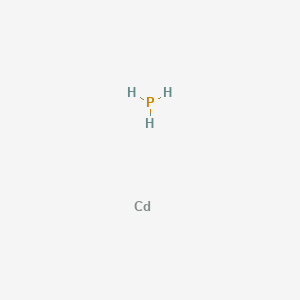

Cadmium;phosphane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le phosphure de cadmium est un composé chimique constitué de cadmium et de phosphane. Le cadmium est un métal mou, blanc bleuté, chimiquement similaire au zinc et au mercure. La phosphane, également connue sous le nom de phosphine, est un gaz incolore, inflammable et toxique de formule chimique PH₃. La combinaison du cadmium et de la phosphane donne un composé possédant des propriétés et des applications uniques dans divers domaines.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le phosphure de cadmium peut être synthétisé par plusieurs méthodes. Une méthode courante consiste à faire réagir le chlorure de cadmium avec du phosphure de sodium dans une atmosphère inerte. La réaction est généralement réalisée à des températures élevées pour assurer la conversion complète des réactifs en produit souhaité. Une autre méthode consiste à faire réagir directement le cadmium métallique avec du gaz phosphane à haute température.

Méthodes de production industrielle

Dans les milieux industriels, le phosphure de cadmium est souvent produit par la réduction de composés de cadmium avec du gaz phosphane. Ce processus nécessite un contrôle précis de la température et de la pression pour assurer la formation du produit souhaité. L’utilisation de catalyseurs peut également améliorer l’efficacité de la réaction et augmenter le rendement en phosphure de cadmium.

Analyse Des Réactions Chimiques

Types de réactions

Le phosphure de cadmium subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution.

Oxydation : Le phosphure de cadmium peut être oxydé pour former de l’oxyde de cadmium et de l’acide phosphorique. Cette réaction se produit généralement en présence d’oxygène ou d’autres agents oxydants.

Réduction : Le phosphure de cadmium peut être réduit pour former du cadmium métallique et du gaz phosphane. Cette réaction est souvent réalisée en utilisant des agents réducteurs tels que l’hydrogène gazeux.

Substitution : Le phosphure de cadmium peut subir des réactions de substitution avec des halogènes pour former des halogénures de cadmium et des dérivés de phosphane.

Réactifs et conditions courantes

Les réactifs courants utilisés dans les réactions du phosphure de cadmium comprennent l’oxygène, l’hydrogène, les halogènes et divers acides et bases. Les conditions de réaction, telles que la température, la pression et la présence de catalyseurs, jouent un rôle crucial dans la détermination du résultat des réactions.

Principaux produits formés

Les principaux produits formés à partir des réactions du phosphure de cadmium comprennent l’oxyde de cadmium, les halogénures de cadmium, l’acide phosphorique et les dérivés de phosphane. Ces produits ont diverses applications dans différents domaines, notamment la chimie, la biologie et l’industrie.

Applications de la recherche scientifique

Le phosphure de cadmium possède plusieurs applications de recherche scientifique en raison de ses propriétés uniques.

Chimie : En chimie, le phosphure de cadmium est utilisé comme réactif dans diverses réactions de synthèse. Il est également utilisé dans la préparation de catalyseurs à base de cadmium pour les transformations chimiques.

Biologie : En biologie, le phosphure de cadmium est utilisé dans des études relatives à la toxicité et à l’impact environnemental des composés du cadmium. Il est également utilisé dans le développement de biosenseurs pour la détection d’ions cadmium dans les échantillons biologiques.

Médecine : En médecine, le phosphure de cadmium est étudié pour son utilisation potentielle en thérapie anticancéreuse. Des recherches ont montré que les composés du cadmium peuvent induire l’apoptose dans les cellules cancéreuses, ce qui en fait des candidats potentiels pour les médicaments anticancéreux.

Industrie : Dans l’industrie, le phosphure de cadmium est utilisé dans la production de semi-conducteurs et de cellules photovoltaïques. Il est également utilisé dans la fabrication de pigments et de revêtements.

Applications De Recherche Scientifique

Cadmium phosphane has several scientific research applications due to its unique properties.

Chemistry: In chemistry, cadmium phosphane is used as a reagent in various synthetic reactions. It is also used in the preparation of cadmium-based catalysts for chemical transformations.

Biology: In biology, cadmium phosphane is used in studies related to the toxicity and environmental impact of cadmium compounds. It is also used in the development of biosensors for detecting cadmium ions in biological samples.

Medicine: In medicine, cadmium phosphane is studied for its potential use in cancer therapy. Research has shown that cadmium compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer drugs.

Industry: In industry, cadmium phosphane is used in the production of semiconductors and photovoltaic cells. It is also used in the manufacture of pigments and coatings.

Mécanisme D'action

Le mécanisme d’action du phosphure de cadmium implique son interaction avec diverses cibles moléculaires et voies.

Cibles moléculaires : Le phosphure de cadmium peut se lier aux protéines et aux enzymes, modifiant leur structure et leur fonction. Cette liaison peut perturber les processus cellulaires et entraîner une toxicité.

Voies impliquées : Le phosphure de cadmium peut induire un stress oxydatif en générant des espèces réactives de l’oxygène (ROS). Ce stress oxydatif peut endommager les composants cellulaires, notamment l’ADN, les protéines et les lipides, entraînant la mort cellulaire. De plus, le phosphure de cadmium peut interférer avec les voies de signalisation du calcium, contribuant ainsi davantage à ses effets toxiques.

Comparaison Avec Des Composés Similaires

Le phosphure de cadmium peut être comparé à d’autres composés du cadmium et de la phosphane pour mettre en évidence son caractère unique.

Composés du cadmium : Les composés du cadmium similaires comprennent le chlorure de cadmium, l’oxyde de cadmium et le sulfate de cadmium. Par rapport à ces composés, le phosphure de cadmium possède des propriétés distinctes en raison de la présence du groupe phosphane.

Composés de la phosphane : Les composés de la phosphane similaires comprennent la phosphane elle-même, la diphosphane et la triphosphane. Le phosphure de cadmium diffère de ces composés en raison de la présence du cadmium, qui confère des propriétés chimiques et physiques uniques.

Liste des composés similaires

- Chlorure de cadmium

- Oxyde de cadmium

- Sulfate de cadmium

- Phosphane

- Diphosphane

- Triphosphane

Propriétés

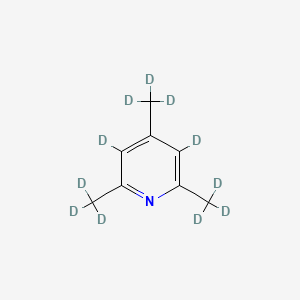

Formule moléculaire |

CdH3P |

|---|---|

Poids moléculaire |

146.41 g/mol |

Nom IUPAC |

cadmium;phosphane |

InChI |

InChI=1S/Cd.H3P/h;1H3 |

Clé InChI |

KXMBYLNCLXOBRV-UHFFFAOYSA-N |

SMILES canonique |

P.[Cd] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine](/img/structure/B12300853.png)

![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12300871.png)

![Poly(oxy-1,2-ethanediyl), alpha-[(9R)-6-hydroxy-6-oxido-1,12-dioxo-9-[(1-oxooctadecyl)oxy]-5,7,11-trioxa-2-aza-6-phosphanonacos-1-yl]-omega-methoxy-, sodium salt (1:1)](/img/structure/B12300880.png)

![[Val3]-beta-Casomorphin (1-4) amide, bovine](/img/structure/B12300899.png)

![[2,2'-Binaphthalene]-7,7'(8H,8'H)-dione, 1,1',6,6'-tetrahydroxy-3,3'-dimethyl-5,5'-bis(1-methylethyl)-8,8'-bis[[[2-(sulfooxy)ethyl]amino]methylene]-, sodium salt (1:2)](/img/structure/B12300922.png)

![tert-Butyl (S)-2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanoate](/img/structure/B12300938.png)

![[10,12,14,16,23-Pentahydroxy-6,10,19-trimethyl-13-(2-methylbutanoyloxy)-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2-hydroxy-2-methylbutanoate](/img/structure/B12300939.png)